Cas no 14979-39-6 (4-Methyl-3-heptanol)

4-Methyl-3-heptanol 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-3-heptanol
- 4-Methyl-3-heptanol,mixture of isomers
- Ethyl 2-pentyl carbinol
- 4-Methyl-3-Heptanol,Erythro + Threo
- 4-methylheptan-3-ol
- 4-methyl-3-heptano
- 4-METHYL-5-HEPTANOL
- 3-Heptanol, 4-methyl-
- 2-AMYL ETHYL CARBINOL
- 4-METHYL-3-HEPTANOL 99+%
- 4-Methyl-3-heptanol, threo + erythro, 99%
- 4-Methyl-3-heptanol, threo + erythro
- EPA Pesticide Chemical Code 571200
- 3-Heptanol, 4-methyl- (VAN8C
- NS00024898
- BRN 1733008
- J-008624
- EINECS 239-058-9
- CHEMBL3184526
- Q27282706
- SCHEMBL276456
- Caswell No. 570A
- NSC-93808
- NSC 93808
- FT-0619029
- DTXSID0041519
- 3-Heptanol, 4-methyl- (VAN)
- AKOS009159273
- AS-57601
- CS-0447063
- 4-methyl-heptan-3-ol
- CAS-14979-39-6
- 4-Methyl-3-Heptanol, Erythro + Threo
- Tox21_300692
- UNII-L4RU749510
- DTXCID8021519
- BKQICAFAUMRYLZ-UHFFFAOYSA-N
- NCGC00248142-01
- NCGC00254600-01
- NSC93808
- L4RU749510
- 14979-39-6
- MFCD00004568
- 3-Heptanol, 4-methyl-(VAN) (8CI)
- 3-Heptanol, 4-methyl-(VAN) (8CI)(9CI)
- G77269
-
- MDL: MFCD00004568
- インチ: InChI=1S/C8H18O/c1-4-6-7(3)8(9)5-2/h7-9H,4-6H2,1-3H3
- InChIKey: BKQICAFAUMRYLZ-UHFFFAOYSA-N
- ほほえんだ: CCCC(C)C(CC)O
- BRN: 1733008
計算された属性
- せいみつぶんしりょう: 130.13600
- どういたいしつりょう: 130.135765
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 61.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.827 g/mL at 25 °C(lit.)
- ゆうかいてん: -123°C
- ふってん: 98-99 °C/75 mmHg(lit.)
- フラッシュポイント: 華氏温度:129.2°f
摂氏度:54°c - 屈折率: n20/D 1.43(lit.)
- すいようせい: Soluble in ethanol, ether, acetone. Slightly soluble in water.
- PSA: 20.23000
- LogP: 2.19350
- ようかいせい: エタノールやエーテルと混和することができますが、水には溶けません。
4-Methyl-3-heptanol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 1987 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16
- RTECS番号:MJ4600000
-
危険物標識:
- ちょぞうじょうけん:かねんりょういき
- 包装グループ:III
- 包装等級:III
- 包装カテゴリ:III
- 危険レベル:3
- リスク用語:R10
- セキュリティ用語:S16
4-Methyl-3-heptanol 税関データ
- 税関コード:2905199090
- 税関データ:
中国税関コード:
2905199090概要:
29051999090.その他の飽和モノアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
29051999090。飽和モノアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
4-Methyl-3-heptanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M921242-1g |
4-Methyl-3-heptanol |
14979-39-6 | 99% | 1g |
¥306.00 | 2022-01-11 | |
Cooke Chemical | F666122-5g |
4-Methyl-3-heptanol , Red style+Soviet style |
14979-39-6 | 99 | 5g |
RMB 1441.60 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HS761-1g |
4-Methyl-3-heptanol |
14979-39-6 | 99%( +) | 1g |
¥383.0 | 2022-03-01 | |
abcr | AB125596-1 g |
4-Methyl-3-heptanol, threo + erythro, 99%; . |
14979-39-6 | 99% | 1g |
€47.60 | 2022-03-25 | |
abcr | AB125596-5g |
4-Methyl-3-heptanol, threo + erythro, 99%; . |
14979-39-6 | 99% | 5g |
€96.60 | 2024-04-19 | |
Ambeed | A283181-1g |
4-Methyl-3-heptanol |
14979-39-6 | 98% | 1g |
$95.0 | 2024-04-23 | |
Aaron | AR001MPR-250mg |
3-HEPTANOL, 4-METHYL- |
14979-39-6 | 96% | 250mg |
$13.00 | 2025-02-10 | |
Aaron | AR001MPR-1g |
3-HEPTANOL, 4-METHYL- |
14979-39-6 | 96% | 1g |
$30.00 | 2025-02-10 | |
A2B Chem LLC | AA74995-10g |
3-Heptanol, 4-methyl- |
14979-39-6 | 98% | 10g |
$203.00 | 2024-04-20 | |
Aaron | AR001MPR-50g |
3-HEPTANOL, 4-METHYL- |
14979-39-6 | 96% | 50g |
$624.00 | 2025-02-10 |
4-Methyl-3-heptanol 関連文献
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1. Chapter 14. Biological chemistry. Part (i) Insect chemistryR. Baker,D. A. Evans Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1975 72 347
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Jo?o P. A. Souza,Pamela T. Bandeira,Jan Bergmann,Paulo H. G. Zarbin Nat. Prod. Rep. 2023 40 866
-
Dale E. Ward Chem. Commun. 2011 47 11375
-
Debalina Chatterjee,Heather Shepherd,Robin L. Garrell Lab Chip 2009 9 1219
-
K. Mahender Reddy,J. Shashidhar,Subhash Ghosh Org. Biomol. Chem. 2014 12 4002
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Debalina Chatterjee,Boonta Hetayothin,Aaron R. Wheeler,Daniel J. King,Robin L. Garrell Lab Chip 2006 6 199
4-Methyl-3-heptanolに関する追加情報
Chemical Profile of 4-Methyl-3-heptanol (CAS No. 14979-39-6)
4-Methyl-3-heptanol, identified by its Chemical Abstracts Service (CAS) number 14979-39-6, is an organic compound belonging to the alcohol class. This molecule, characterized by a seven-carbon chain with a methyl group at the fourth position and a hydroxyl group at the third position, exhibits significant interest in both industrial applications and scientific research. The unique structural features of 4-Methyl-3-heptanol make it a valuable intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceuticals.
The compound’s molecular formula is C8H19O, reflecting its aliphatic nature and the presence of an oxygen atom in the hydroxyl functional group. Its boiling point and solubility profile are influenced by these structural attributes, making it soluble in organic solvents such as ethanol, acetone, and dichloromethane while displaying limited solubility in water. These properties are critical for its utilization in diverse chemical processes.
In recent years, 4-Methyl-3-heptanol has garnered attention in the field of drug development due to its potential as a precursor for bioactive molecules. Researchers have explored its role in synthesizing intermediates that contribute to the development of novel therapeutic agents. For instance, studies have demonstrated its utility in constructing complex heterocyclic frameworks, which are prevalent in many pharmacologically active compounds. The compound’s ability to undergo various chemical transformations, such as oxidation and esterification, enhances its versatility in medicinal chemistry applications.
One notable application of 4-Methyl-3-heptanol is in the production of chiral auxiliaries and ligands used in asymmetric synthesis. The presence of a stereogenic center at the third carbon allows for the preparation of enantiomerically pure forms, which are essential for developing enantiomerically selective drugs. This has implications for improving drug efficacy while minimizing side effects, a key consideration in modern pharmaceutical design.
The fragrance industry has also recognized the value of 4-Methyl-3-heptanol as a building block for synthetic musks and other aroma compounds. Its structural motif contributes to Notes de Bois (woody notes) and ambery undertones, making it a preferred choice for perfumers seeking to create sophisticated scent profiles. The compound’s stability under various conditions further enhances its appeal for use in commercial fragrance formulations.
From an environmental perspective, research into greener chemical processes has highlighted 4-Methyl-3-heptanol as a potential candidate for biocatalytic applications. Enzymatic approaches have been investigated to modify this compound more sustainably compared to traditional synthetic methods. Such advancements align with global efforts to reduce the environmental footprint of chemical manufacturing while maintaining high yields and purity standards.
The industrial synthesis of 4-Methyl-3-heptanol typically involves catalytic hydrogenation or fermentation processes that convert more complex precursors into this desired product. Advances in catalytic systems have enabled more efficient production methods, reducing energy consumption and waste generation. These innovations underscore the compound’s importance not only as a chemical intermediate but also as a marker of progress in synthetic chemistry.
In conclusion, 4-Methyl-3-heptanol (CAS No. 14979-39-6) represents a multifaceted compound with broad applications across pharmaceuticals, fragrances, and industrial chemistry. Its unique structural properties enable diverse functionalizations, making it indispensable in modern chemical synthesis. As research continues to uncover new methodologies for its production and utilization, the significance of this molecule is expected to grow further, reinforcing its role as a cornerstone in synthetic chemistry.
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